Product packaging for Methyl thiane-4-carboxylate(Cat. No.:CAS No. 128094-82-6)

Methyl thiane-4-carboxylate

Cat. No.: B159521
CAS No.: 128094-82-6
M. Wt: 160.24 g/mol
InChI Key: OCBOIQWPCVXVKT-UHFFFAOYSA-N
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Description

Methyl thiane-4-carboxylate (CAS 128094-82-6) is a high-purity sulfur-containing heterocyclic compound offered as a valuable chemical intermediate for research and development. This compound, with the molecular formula C7H12O2S and a molecular weight of 160.23 g/mol, is characterized by its thiane (tetrahydrothiopyran) ring system, which serves as a versatile scaffold in organic and medicinal chemistry . As a methyl ester, it is readily amenable to further transformation, primarily serving as a key precursor for the synthesis of more complex molecules. Researchers utilize this building block to develop novel compounds for various applications, including potential pharmaceuticals and advanced materials . The presence of the sulfur atom in the ring structure can influence the electronic and conformational properties of resulting molecules, which is a subject of interest in drug design and materials science. Available with a guaranteed purity of not less than (NLT) 97% to ensure consistent and reliable experimental outcomes . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2S B159521 Methyl thiane-4-carboxylate CAS No. 128094-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thiane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBOIQWPCVXVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629328
Record name Methyl thiane-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128094-82-6
Record name Methyl thiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL TETRAHYDROTHIOPYRAN-4-CARBOXYLATE
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Synthetic Methodologies for Methyl Thiane 4 Carboxylate and Its Derivatives

Direct Esterification Approaches

Methylation of Thiane-4-carboxylic Acid Salts

Regioselectivity and Stereoselectivity Considerations in Alkylation

The alkylation of thiane (B73995) derivatives, particularly at the carbon atoms adjacent to the sulfur (α-position), is a common strategy for introducing functional groups. However, controlling the regioselectivity and stereoselectivity of these reactions is a significant challenge.

Regioselectivity: In unsymmetrically substituted thianes, the formation of an enolate or an equivalent nucleophilic species can occur at two different α-positions. The regiochemical outcome of the subsequent alkylation is influenced by both kinetic and thermodynamic factors. Kinetically controlled deprotonation, typically achieved using bulky, non-nucleophilic bases at low temperatures, favors the formation of the less substituted (less sterically hindered) enolate. Conversely, thermodynamically controlled conditions, which involve equilibrium between the possible enolates, tend to favor the more substituted, and generally more stable, enolate. The choice of base, solvent, and temperature are critical parameters in directing the regioselectivity of the alkylation. For instance, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C is a classic method for generating the kinetic enolate, thereby enabling alkylation at the less substituted α-carbon.

Stereoselectivity: Once the regioselectivity is established, the stereochemical outcome of the alkylation becomes the next critical consideration. The approach of the electrophile to the planar enolate intermediate can occur from two different faces, leading to the formation of diastereomers or enantiomers. The stereoselectivity is governed by several factors, including the existing stereocenters on the thiane ring, the nature of the substituent at the 4-position (in the case of methyl thiane-4-carboxylate derivatives), and the reaction conditions.

In substituted thianes, existing stereocenters can exert significant diastereoselective control, directing the incoming electrophile to a specific face of the enolate to minimize steric interactions. This is often referred to as substrate-controlled stereoselectivity. For example, a bulky substituent at a neighboring position will typically block one face of the enolate, favoring alkylation from the opposite, less hindered face.

Furthermore, the conformation of the thiane ring plays a crucial role. The chair-like conformation of the thiane ring places substituents in either axial or equatorial positions. The enolate formation and subsequent alkylation can proceed through pathways that are influenced by the conformational preferences of the ring and the transition states involved. The interplay of these steric and electronic factors ultimately determines the stereochemical outcome of the alkylation reaction.

Cyclization Reactions for Thiane Ring Formation

The de novo construction of the thiane ring is a fundamental approach to synthesizing this compound and its derivatives. These methods involve the formation of carbon-sulfur bonds to close a six-membered ring.

Strategies Involving 1,5-Dihaloalkanes and Sulfide (B99878) Sources

A well-established method for the formation of cyclic sulfides is the reaction of a difunctional electrophile with a sulfide nucleophile. In the context of thiane synthesis, this typically involves the reaction of a 1,5-dihaloalkane with a source of sulfide ions, such as sodium sulfide (Na₂S). The two halide atoms, typically bromine or chlorine, serve as leaving groups that are sequentially displaced by the sulfide nucleophile in an Sₙ2 reaction, leading to the formation of the thiane ring.

The efficiency of this cyclization is dependent on several factors, including the nature of the leaving groups, the reaction solvent, and the concentration of the reactants. To favor the intramolecular cyclization over intermolecular polymerization, high-dilution conditions are often employed. This principle states that at very low concentrations, the probability of the two ends of the same molecule reacting with each other is higher than the probability of two different molecules reacting.

ReactantsSulfide SourceSolventConditionsProduct
1,5-DibromopentaneNa₂SEthanol (B145695)RefluxThiane
1,5-DichloropentaneK₂SDMFHigh TemperatureThiane
Methyl 2,6-dibromohexanoateNa₂SAcetonitrileHigh DilutionThis compound

Intramolecular Cyclization Precursors

An alternative to the bimolecular reaction between a dihalide and a sulfide source is the use of a single precursor molecule that contains both the nucleophilic sulfur and the electrophilic carbon centers. A common strategy involves a precursor with a thiol group and a leaving group at appropriate positions in the carbon chain. For the synthesis of thiane-4-carboxylate derivatives, this would entail a 6-mercaptohexanoic acid derivative with a leaving group at the 2-position or a 2-mercaptohexanedioic acid derivative.

Upon treatment with a base, the thiol is deprotonated to a thiolate, which then acts as an internal nucleophile, displacing the leaving group to form the thiane ring. The success of this intramolecular Sₙ2 reaction is highly dependent on the stereochemical relationship between the nucleophile and the leaving group, as well as the conformational flexibility of the acyclic precursor that allows it to adopt a conformation suitable for ring closure.

Specific Conditions for Thiane-4-carboxylate Ring Closure

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, which can be precursors to this compound. This reaction involves the base-promoted intramolecular condensation of a diester. For the synthesis of a thiane derivative, a diester containing a sulfur atom in the backbone is required, such as dimethyl 3,3'-thiodipropionate.

Treatment of this diester with a strong base, such as sodium ethoxide or sodium hydride, generates an enolate at one of the α-carbons. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form a six-membered ring. The initial product is a β-keto ester, which upon hydrolysis and decarboxylation, can yield a thiane derivative. Subsequent functional group manipulations would be necessary to arrive at this compound.

Another relevant intramolecular cyclization is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine. This can then be hydrolyzed and further modified to yield the desired carboxylate. The precursor for a thiane derivative would be a dinitrile containing a sulfur atom in the chain, for example, 3,3'-thiodipropionitrile.

Multi-component Reactions in Thiane-4-carboxylate Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. The development of MCRs for the synthesis of heterocyclic compounds is an area of active research due to the potential for rapid generation of molecular diversity.

Exploration of One-Pot Synthesis Strategies

While specific multi-component reactions leading directly to this compound are not extensively reported in the literature, the principles of one-pot synthesis can be applied to streamline the synthetic process. A one-pot synthesis involves the sequential addition of reagents to a single reaction vessel, avoiding the isolation and purification of intermediates.

For example, a one-pot procedure for the synthesis of a substituted thiane-4-carboxylate could involve the in-situ formation of a 1,5-dihaloalkane derivative followed by the addition of a sulfide source without isolating the dihalide intermediate. Another conceptual one-pot strategy could involve a tandem Michael addition-cyclization sequence. For instance, the reaction of a sulfur nucleophile with a suitable α,β-unsaturated diester could, under the right conditions, lead to a conjugate addition followed by an intramolecular cyclization to form the thiane ring.

The exploration of novel one-pot and multi-component reactions remains a promising avenue for the efficient and atom-economical synthesis of this compound and its derivatives, offering advantages in terms of reduced waste, time, and resources.

Sequential Reaction Sequences for Enhanced Complexity

The development of intricate molecular architectures based on the this compound core often necessitates multi-step reaction sequences. These sequential, or tandem, reactions allow for the controlled introduction of various functional groups, leading to derivatives with enhanced complexity and tailored properties.

One common strategy involves the initial functionalization of the thiane ring, followed by subsequent transformations of the newly introduced substituents. For instance, a tandem reaction sequence can be initiated by a Michael addition to an appropriate α,β-unsaturated precursor to form the thiane ring, which is then followed by an intramolecular cyclization or a cross-coupling reaction to introduce further complexity. These multi-component reactions are highly valued for their efficiency in building complex molecules from simple starting materials in a single operation.

Another approach involves the modification of the ester group of this compound. For example, the ester can be reduced to an alcohol, which can then serve as a handle for further functionalization through etherification, esterification, or conversion to a leaving group for nucleophilic substitution. Alternatively, the ester can be converted to an amide, opening up another avenue for diversification. These sequential transformations allow for the systematic elaboration of the this compound scaffold, providing access to a wide array of derivatives with diverse functionalities.

The following table summarizes representative sequential reactions for the synthesis of complex thiane derivatives:

Starting MaterialReaction SequenceFinal Product ClassKey Transformations
α,β-Unsaturated Ester/Ketone1. Michael Addition of a sulfur nucleophile 2. Intramolecular Aldol/Claisen CondensationBicyclic Thiane DerivativesRing formation, C-C bond formation
This compound1. Reduction of ester to alcohol 2. Oxidation to aldehyde 3. Wittig/Horner-Wadsworth-Emmons olefinationThiane derivatives with extended side chainsFunctional group interconversion, C=C bond formation
This compound1. Hydrolysis of ester to carboxylic acid 2. Amide coupling 3. Further modification of the amide substituentFunctionalized Thiane AmidesAmide bond formation, diversification

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure or enriched chiral analogs of this compound is of significant interest due to the often stereospecific nature of biological interactions. Several strategies have been developed to control the stereochemistry during the formation of the thiane ring or its subsequent functionalization.

Asymmetric Catalysis in Thiane Ring Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. In the context of thiane ring construction, chiral catalysts can be employed to control the stereochemical outcome of key ring-forming reactions. For instance, organocatalysis has been successfully applied to the enantioselective synthesis of thiane derivatives. researchgate.net Chiral aminocatalysts or thiourea-based catalysts can activate substrates and promote cyclization reactions, such as Michael additions or annulations, with high levels of enantioselectivity. nih.gov

The use of chiral transition metal catalysts is another important approach. For example, a chiral metal complex can coordinate to the starting materials and direct the formation of one enantiomer of the thiane product over the other. These catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, making them highly efficient and atom-economical.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereochemistry has been established, the auxiliary can be removed to afford the chiral product. This strategy has been widely used in the synthesis of chiral carboxylic acid derivatives.

In the synthesis of chiral this compound analogs, a chiral auxiliary can be attached to the precursor molecule. scielo.org.mx For example, an achiral acrylic acid derivative can be coupled with a chiral alcohol or amine to form a chiral ester or amide. The chiral auxiliary then directs the stereoselective addition of a sulfur nucleophile to form the thiane ring. The diastereomeric products can be separated, and subsequent removal of the chiral auxiliary yields the enantiomerically pure or enriched thiane-4-carboxylic acid or its derivative. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in this context. nih.gov

Diastereoselective Synthesis of Substituted Thiane-4-carboxylates

When the thiane ring is substituted at multiple positions, diastereoselectivity becomes a critical aspect of the synthesis. Diastereoselective reactions aim to produce a specific diastereomer out of several possible stereoisomers.

One common approach to achieve diastereoselectivity is through substrate control, where the existing stereocenters in the starting material influence the stereochemical outcome of subsequent reactions. For example, the diastereoselective reduction of a ketone on a substituted thiane ring can be influenced by the steric hindrance imposed by the existing substituents.

Tandem reactions can also be designed to proceed with high diastereoselectivity. For instance, a tandem reduction-reductive amination sequence has been used for the diastereoselective synthesis of substituted tetrahydroquinolines, and similar principles can be applied to thiane systems. nih.gov The stereochemical outcome of such reactions is often governed by the formation of the most thermodynamically stable cyclic intermediate or transition state.

The following table provides examples of stereoselective methods for synthesizing chiral thiane derivatives:

MethodDescriptionKey Feature
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in a ring-forming reaction.Catalytic amount of chiral source.
Chiral Auxiliary Temporary incorporation of a chiral group to direct stereochemistry.Stoichiometric use of a recoverable chiral source.
Diastereoselective Synthesis Control of the relative stereochemistry of multiple stereocenters.Formation of a specific diastereomer.

Synthesis of Oxidized this compound Derivatives

Oxidation of the sulfur atom in the thiane ring provides access to sulfoxide (B87167) and sulfone derivatives, which can exhibit distinct chemical and biological properties compared to the parent sulfide.

Synthesis of Methyl 1,1-Dioxothiane-4-carboxylate

Methyl 1,1-dioxothiane-4-carboxylate, the sulfone derivative of this compound, is a valuable synthetic intermediate. The synthesis of this compound is typically achieved through the oxidation of the corresponding sulfide.

A common method for this transformation is the use of strong oxidizing agents. For instance, the synthesis of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide involves the oxidation of a sulfur-containing ring system. prepchem.comnih.govsemanticscholar.orgchemsynthesis.com Similar oxidation protocols can be applied to this compound. Reagents such as hydrogen peroxide, peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), or potassium permanganate (B83412) are often employed for this purpose. The reaction conditions, including the choice of oxidant, solvent, and temperature, need to be carefully controlled to achieve the desired sulfone without over-oxidation or side reactions.

The table below outlines a general procedure for the synthesis of methyl 1,1-dioxothiane-4-carboxylate:

Starting MaterialReagentProductReaction Type
This compoundHydrogen Peroxide / Acetic AcidMethyl 1,1-dioxothiane-4-carboxylateOxidation
This compoundm-Chloroperoxybenzoic acid (m-CPBA)Methyl 1,1-dioxothiane-4-carboxylateOxidation

Oxidation Protocols and Reagents for the Sulfur Atom

The oxidation of the sulfur atom in this compound and its derivatives is a key transformation for accessing the corresponding sulfoxides and sulfones. These oxidized compounds are of significant interest in medicinal chemistry and materials science. The oxidation can be controlled to selectively yield either the sulfoxide, methyl thiane-1-oxide-4-carboxylate, or the sulfone, methyl thiane-1,1-dioxide-4-carboxylate, by careful selection of the oxidizing agent and reaction conditions. The presence of the ester functional group is an important consideration, as the chosen oxidation protocol should be chemoselective for the sulfur atom to avoid unwanted side reactions.

A variety of oxidizing agents have been developed for the conversion of sulfides to sulfoxides and sulfones. Common reagents include peroxy acids, hydrogen peroxide, and potassium peroxymonosulfate (B1194676) (Oxone®). The choice of reagent can influence not only the oxidation state of the sulfur but also the stereochemistry of the resulting sulfoxide, as the sulfur atom in the sulfoxide is a chiral center.

For the oxidation of 4-substituted thianes, such as this compound, the stereochemical outcome is influenced by the nature of the oxidizing agent and the steric and electronic properties of the substituent at the 4-position. The oxidation can lead to the formation of two diastereomeric sulfoxides: a cis-isomer where the sulfoxide oxygen is on the same side of the ring as the carboxylate group, and a trans-isomer where it is on the opposite side.

Peroxy Acids:

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides. It is generally effective for the preparation of both sulfoxides and sulfones. The selective formation of the sulfoxide can be achieved by using one equivalent of m-CPBA, while an excess of the reagent typically leads to the corresponding sulfone. The reaction is often carried out in chlorinated solvents like dichloromethane (B109758) at low temperatures to control the exothermicity of the reaction. For substrates like this compound, the ester group is generally stable under these conditions.

Hydrogen Peroxide:

Hydrogen peroxide is an environmentally benign and cost-effective oxidant for sulfur oxidation. These reactions often require a catalyst to proceed at a reasonable rate. Various metal-based catalysts, such as those containing molybdenum, tungsten, or manganese, have been shown to be effective. The selectivity for sulfoxide versus sulfone can often be controlled by the stoichiometry of the hydrogen peroxide and the choice of catalyst. For instance, certain molybdenum catalysts can selectively produce sulfoxides with high yields. Transition-metal-free oxidations of sulfides to sulfoxides using hydrogen peroxide in solvents like glacial acetic acid have also been reported, offering a "green" alternative.

Potassium Peroxymonosulfate (Oxone®):

Oxone®, a stable and easily handled solid, is another popular reagent for the oxidation of sulfides. It is a versatile oxidant that can be used to prepare both sulfoxides and sulfones. The reaction is typically carried out in a mixture of an organic solvent and water. Selective oxidation to the sulfoxide can be achieved by controlling the stoichiometry of Oxone®, while an excess of the reagent in combination with heating can lead to the sulfone.

The following table summarizes various oxidation protocols that are applicable to the synthesis of methyl thiane-1-oxide-4-carboxylate and methyl thiane-1,1-dioxide-4-carboxylate, based on general methods for sulfide oxidation that are compatible with ester functionalities.

Oxidizing AgentEquivalentsTypical ConditionsPrimary ProductReference
m-Chloroperoxybenzoic acid (m-CPBA)1.0-1.1Dichloromethane (DCM), 0 °C to room temperatureMethyl thiane-1-oxide-4-carboxylate
m-Chloroperoxybenzoic acid (m-CPBA)> 2.0Dichloromethane (DCM), room temperatureMethyl thiane-1,1-dioxide-4-carboxylate
Hydrogen Peroxide (30%) / Acetic Acid~4.0Glacial acetic acid, room temperatureMethyl thiane-1-oxide-4-carboxylate
Hydrogen Peroxide (30%) / MoO₂Cl₂ (cat.)1.1Acetonitrile, room temperatureMethyl thiane-1-oxide-4-carboxylate
Hydrogen Peroxide (30%) / MoO₂Cl₂ (cat.)2.2Acetonitrile, room temperatureMethyl thiane-1,1-dioxide-4-carboxylate
Oxone®~1.0Methanol (B129727)/Water, 0 °C to room temperatureMethyl thiane-1-oxide-4-carboxylate
Oxone®> 2.0Methanol/Water, refluxMethyl thiane-1,1-dioxide-4-carboxylate

Derivatization and Chemical Transformations of Methyl Thiane 4 Carboxylate

Hydrolytic Stability and Ester Cleavage Reactions

The ester group of methyl thiane-4-carboxylate can be cleaved through several hydrolytic methods to yield the corresponding carboxylic acid, thiane-4-carboxylic acid.

The hydrolysis of this compound can be achieved under both basic and acidic conditions.

Saponification (Base-Catalyzed Hydrolysis): This reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The term saponification originates from the historical use of this reaction in soap making. organicchemistrytutor.comlibretexts.org The process is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt (e.g., sodium thiane-4-carboxylate). libretexts.orgchemistrysteps.comlibretexts.org This salt is significantly less reactive towards nucleophilic attack, thus driving the reaction to completion. libretexts.org An acidic workup step is subsequently required to protonate the carboxylate salt and isolate the neutral thiane-4-carboxylic acid. organicchemistrytutor.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. organicchemistrytutor.com This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group, which subsequently deprotonates the newly formed carboxylic acid. organicchemistrytutor.com

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it with a large excess of water in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgchemistrysteps.com To drive the reaction towards the products (thiane-4-carboxylic acid and methanol), a large volume of water is typically used. chemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate, which ultimately yields the carboxylic acid and alcohol. chemistrysteps.com

Enzymatic methods offer a mild and highly selective alternative for ester cleavage. Biocatalysts, such as lipases and esterases, can hydrolyze this compound, often with high stereoselectivity. This approach is particularly valuable when the starting material is a racemic or prochiral ester, allowing for the kinetic resolution to produce enantiomerically pure carboxylic acids or alcohols. The reactions are typically performed in aqueous media under mild temperature and pH conditions. For instance, studies on various esters have shown that whole cells of microorganisms like Syncephalastrum racemosum can effectively reduce carboxylic acids that are generated in situ from the enzymatic hydrolysis of their corresponding methyl esters. polimi.it The efficiency of enzymatic hydrolysis can be influenced by factors such as the enzyme source, substrate concentration, and reaction conditions. cdc.gov

Reactions at the Carboxylate Ester Moiety

The ester functional group is a primary site for derivatization through reactions like transesterification, amidation, and reduction.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This compound can be converted to other alkyl esters (e.g., ethyl, isopropyl) by reacting it with a different alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Using an acid catalyst (e.g., H₂SO₄), the reaction mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com To ensure a high yield of the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This method typically employs a catalytic amount of an alkoxide base (e.g., sodium methoxide, NaOMe) that corresponds to the alcohol being displaced. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of the new alkoxide to the ester carbonyl, followed by the elimination of the original alkoxide. masterorganicchemistry.com

Catalyst TypeCommon ExamplesKey Characteristics
Acid Catalysts H₂SO₄, Sc(OTf)₃, Silica ChlorideEquilibrium process; requires excess of the new alcohol. masterorganicchemistry.comorganic-chemistry.org
Base Catalysts NaOMe, K₂HPO₄, N-heterocyclic carbenesProceeds via an addition-elimination mechanism. masterorganicchemistry.comorganic-chemistry.org
Metal Catalysts Tetranuclear Zinc ClusterAllows for mild reaction conditions. organic-chemistry.org

Amidation: this compound can be converted into thiane-4-carboxamides through reaction with primary or secondary amines. While the direct aminolysis of unactivated esters can be difficult, the reaction can be facilitated by heating the ester with an excess of the amine. academie-sciences.fr Various catalytic methods have been developed to promote the direct amidation of esters under milder conditions, utilizing catalysts derived from transition metals or lanthanides. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents or activated by conversion to an acyl chloride. d-nb.infonih.gov

Reduction to Alcohols: The ester group can be reduced to a primary alcohol, yielding (thian-4-yl)methanol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄, LAH) being the most commonly used reagent for this purpose. masterorganicchemistry.comwikipedia.orgbyjus.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. masterorganicchemistry.comlibretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters to alcohols under standard conditions. masterorganicchemistry.comlibretexts.org The LiAlH₄ reduction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, leading to an intermediate that eliminates a methoxide group to form an aldehyde, which is then immediately reduced further to the primary alcohol. youtube.com

Transformations Involving the Thiane (B73995) Ring

The thiane ring itself can undergo chemical transformations, most notably at the sulfur atom. The sulfur heteroatom is susceptible to oxidation. Treatment of this compound with a suitable oxidizing agent can convert the sulfide (B99878) into a sulfoxide (B87167) and then further into a sulfone.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). The reaction conditions can often be controlled to selectively yield the sulfoxide (methyl 1-oxothiane-4-carboxylate) or the fully oxidized sulfone (methyl 1,1-dioxothiane-4-carboxylate). smolecule.com These oxidized derivatives can exhibit different chemical and physical properties, including increased polarity and different biological activities, compared to the parent sulfide. evitachem.com

TransformationReagentsProduct
Sulfoxidation H₂O₂ or 1 equiv. m-CPBAMethyl 1-oxothiane-4-carboxylate
Sulfonylation Excess H₂O₂ or ≥2 equiv. m-CPBAMethyl 1,1-dioxothiane-4-carboxylate

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiane ring of this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidation reactions are significant as they can alter the biological activity and physicochemical properties of the parent molecule. jchemrev.com The resulting sulfoxides and sulfones are valuable intermediates in their own right, with applications in medicinal chemistry. For instance, the sulfone group can enhance polarity and metabolic stability in bioactive molecules.

The selective oxidation of sulfides to sulfoxides without further oxidation to the sulfone is a key challenge in organic synthesis. jchemrev.com A variety of reagents and methods have been developed to achieve this transformation with high chemoselectivity. jchemrev.comorganic-chemistry.org

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate. jchemrev.comevitachem.com The choice of oxidant and reaction conditions determines the final product. For example, oxidation with one equivalent of an oxidizing agent typically yields the sulfoxide, while the use of excess oxidant or stronger oxidizing agents leads to the formation of the sulfone. organic-chemistry.org

Several catalytic systems have also been developed for the selective oxidation of sulfides. These include the use of metal catalysts such as manganese porphyrins, which can effectively catalyze the oxidation of thioethers to sulfoxides without overoxidation to the sulfone. organic-chemistry.org Other methods employ catalysts like tantalum carbide and niobium carbide, which show different selectivities, with the former favoring sulfoxide formation and the latter affording the sulfone. organic-chemistry.org The use of recyclable, silica-based tungstate (B81510) interphase catalysts with hydrogen peroxide also provides a green and efficient method for the selective oxidation of sulfides to either sulfoxides or sulfones at room temperature. organic-chemistry.org

The stereochemistry of sulfur oxidation in thiane derivatives is influenced by steric and electronic factors of the substituents on the ring. researchgate.net For thianes with a 4-carbonyl group, oxidation with reagents like wet bromine or t-butyl hypochlorite (B82951) can lead to a reversal of the usual stereoselectivity, suggesting the participation of the 4-substituent in the reaction mechanism. researchgate.net

Oxidizing Agent/CatalystProductKey Features
Hydrogen PeroxideSulfoxide or SulfoneSelectivity controlled by stoichiometry and catalyst. organic-chemistry.org
m-Chloroperbenzoic acid (m-CPBA)Sulfoxide or SulfoneCommon and effective oxidant.
Sodium PeriodateSulfoxideSelective for sulfoxide formation. jchemrev.com
Manganese PorphyrinsSulfoxideCatalytic, high selectivity, avoids overoxidation. organic-chemistry.org
Tantalum Carbide/H₂O₂SulfoxideHigh yield of sulfoxides. organic-chemistry.org
Niobium Carbide/H₂O₂SulfoneEfficiently affords sulfones. organic-chemistry.org
Silica-based Tungstate/H₂O₂Sulfoxide or SulfoneRecyclable catalyst, room temperature reaction. organic-chemistry.org
Wet Bromine or t-Butyl HypochloriteThiane 1-oxideStereoselectivity influenced by 4-substituents. researchgate.net

The mechanism of sulfur oxidation has been the subject of detailed studies. For many common oxidants, the reaction is believed to proceed through an electrophilic attack on the sulfur atom. researchgate.net In the case of oxidation by dioxiranes, the formation of a hypervalent sulfur adduct (a 10-S-4 species) has been proposed as an intermediate. acs.org

Mechanistic investigations into the oxidation of thiane derivatives have highlighted the role of hyperconjugative interactions involving the S=O group in the resulting sulfoxides. nih.gov These interactions can influence the conformation and reactivity of the molecule.

Isotopic labeling studies have been employed to elucidate the mechanism of sulfoxide transfer reactions. For instance, in reactions mediated by diphenyl sulfoxide and triflic anhydride, it has been shown that the diphenyl sulfoxide acts as both the oxidant and the source of the oxygen atom, proceeding through the formation of oxodisulfonium dication intermediates. researchgate.net These studies also revealed that the oxidation process can be reversible, allowing for the interconversion of axial and equatorial sulfoxides, which suggests that the stereochemical outcome may be under thermodynamic control. researchgate.net

Nucleophilic and Electrophilic Substitutions on the Thiane Ring

The thiane ring can undergo both nucleophilic and electrophilic substitution reactions, although these are less common than reactions at the sulfur or ester functionalities.

Nucleophilic substitution reactions can potentially occur at the carbon atoms adjacent to the sulfur atom (C2 and C6 positions). For example, derivatives of dioxothiane have been shown to undergo nucleophilic substitution at these positions with Grignard reagents. vulcanchem.com In general, nucleophilic aromatic substitution is favored on electron-poor aromatic rings, often accelerated by the presence of electron-withdrawing groups. masterorganicchemistry.com

Electrophilic substitution on the thiane ring is less favorable due to the electron-withdrawing nature of the sulfur atom, which deactivates the ring towards electrophilic attack. msu.edumasterorganicchemistry.com However, certain electrophilic reactions at the sulfur atom itself, such as chlorination to form a chlorosulfonium intermediate, can lead to subsequent ring-opening reactions. msu.edu

Functionalization at Alpha-Carbon to the Ester Group

The carbon atom alpha to the ester group in this compound is a key site for functionalization. The protons on this carbon are acidic and can be removed by a suitable base to form an enolate ion. pressbooks.pub This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the alpha-position. pressbooks.pubmsu.edu

A common reaction is the alkylation of the alpha-carbon. This is typically achieved by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide. pressbooks.pub This reaction is an SN2-type process and works best with methyl and primary alkyl halides. pressbooks.pub

The Claisen condensation is another important reaction involving the alpha-carbon. In this reaction, the enolate of one ester molecule attacks the carbonyl group of another, leading to the formation of a β-keto ester after the elimination of an alcohol. msu.edulibretexts.org An intramolecular version of this reaction, known as the Dieckmann condensation, can be used to form five- or six-membered rings from diesters. libretexts.org

Recent advancements have also explored photocatalyzed methods for the α-alkylation of esters. These methods involve the in-situ generation of cesium enolates, which are then oxidized via photoredox catalysis to produce an α-radical. This radical can then add to activated alkenes, providing a mild approach to α-functionalization. nih.gov

Reaction TypeReagentsProductKey Features
α-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halideα-Alkylated EsterForms a new C-C bond. pressbooks.pub
Claisen CondensationBase (e.g., NaOEt)β-Keto EsterDimerization of two ester molecules. msu.edu
Dieckmann CondensationBase (e.g., NaOEt)Cyclic β-Keto EsterIntramolecular Claisen condensation. libretexts.org
Photocatalyzed α-AlkylationCs₂CO₃, Photocatalyst, Alkeneα-Alkylated EsterMild reaction conditions, forms an α-radical intermediate. nih.gov

Modifications of the Methyl Ester Group

The methyl ester group of this compound can be modified through various reactions, most notably cleavage to the corresponding carboxylic acid.

The hydrolysis of the methyl ester to form thiane-4-carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis, or saponification, involves treating the ester with a base such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester with a strong acid in the presence of water.

In addition to standard hydrolysis, other methods for ester cleavage exist. For example, enzymatic hydrolysis using lipases or esterases can provide a mild and selective method for deprotection. Oxidative cleavage of carboxylic esters to their corresponding carboxylic acids can also be achieved, for instance, catalyzed by cytochrome P-450 enzymes. nih.gov This process is thought to proceed via hydrogen atom abstraction from the alkyl group of the ester. nih.gov

The resulting thiane-4-carboxylic acid is a valuable intermediate for further synthetic transformations, such as the formation of amides, acid chlorides, and other carboxylic acid derivatives. pressbooks.pub

Conversion to other Esters

The conversion of this compound to other ester forms is primarily achieved through a process known as transesterification. This reaction involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol. The reaction is an equilibrium process and can be catalyzed by either acids or bases. wikipedia.org To drive the equilibrium toward the desired product, the alcohol reactant is typically used in a large excess, which also often serves as the reaction solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification

Under acidic conditions, a strong acid catalyst protonates the carbonyl oxygen of the methyl ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.comyoutube.com Common catalysts for this process include sulfuric acid (H₂SO₄) and anhydrous hydrogen chloride (HCl). aocs.org The reaction proceeds by heating the this compound with an excess of the desired alcohol (e.g., ethanol (B145695) or benzyl (B1604629) alcohol) in the presence of the acid catalyst. The mechanism involves a tetrahedral intermediate, from which methanol (B129727) is eliminated to form the new ester. masterorganicchemistry.com The continuous removal of methanol from the reaction mixture can also be employed to shift the equilibrium towards the product.

Base-Catalyzed Transesterification

Alternatively, transesterification can be performed under basic conditions. This method involves a nucleophilic acyl substitution mechanism where an alkoxide, generated by reacting an alcohol with a strong base, attacks the carbonyl carbon of the ester. masterorganicchemistry.comaocs.org Common catalysts include sodium hydroxide (NaOH) or potassium hydroxide (KOH), which form the corresponding alkoxide with the alcohol reactant. rcaap.pt This process is generally faster than acid-catalyzed transesterification but requires anhydrous conditions, as the presence of water would lead to saponification (hydrolysis of the ester to a carboxylate salt) as a competing reaction. aocs.org The reaction typically proceeds by treating this compound with a solution of the catalyst in a large excess of the desired alcohol.

The following table summarizes representative conditions for the conversion of this compound to other common esters based on established transesterification methodologies.

Table 1: Representative Conditions for Transesterification of this compound

Target Ester Reagents Catalyst Solvent General Conditions
Ethyl thiane-4-carboxylate This compound, Ethanol H₂SO₄ (catalytic) Ethanol (excess) Reflux for several hours. masterorganicchemistry.com
Ethyl thiane-4-carboxylate This compound, Ethanol Sodium Ethoxide (catalytic) Ethanol (excess) Reflux under anhydrous conditions. masterorganicchemistry.com
Benzyl thiane-4-carboxylate This compound, Benzyl alcohol H₂SO₄ (catalytic) Toluene Reflux with removal of methanol.

Advanced Spectroscopic and Computational Characterization of Methyl Thiane 4 Carboxylate

Structural Elucidation Techniques

The precise structure of methyl thiane-4-carboxylate is determined through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method offers unique insights into the molecular architecture.

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) typically appear as a sharp singlet. The protons on the thiane (B73995) ring exhibit more complex splitting patterns due to coupling with neighboring protons. The proton at the C4 position, being attached to the same carbon as the ester group, will have a specific chemical shift. The protons on the carbons adjacent to the sulfur atom (C2 and C6) are influenced by the heteroatom's electronegativity and will appear in a characteristic region of the spectrum. The remaining ring protons (at C3 and C5) will also have unique chemical shifts and coupling patterns. researchgate.netnetlify.app

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
-OCH₃3.6 - 3.8s-
H-42.5 - 2.9m-
H-2, H-6 (axial)2.6 - 3.0m-
H-2, H-6 (equatorial)2.8 - 3.2m-
H-3, H-5 (axial)1.8 - 2.2m-
H-3, H-5 (equatorial)2.0 - 2.4m-

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. oregonstate.edu The carbonyl carbon (C=O) of the ester group will appear significantly downfield, typically in the 170-175 ppm range. The methoxy (B1213986) carbon (-OCH₃) will have a chemical shift around 50-55 ppm. The carbons of the thiane ring will have distinct signals, with the C4 carbon appearing at a unique position due to the attached ester group. The carbons adjacent to the sulfur (C2 and C6) will also show characteristic shifts. organicchemistrydata.orglibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O170 - 175
-OCH₃50 - 55
C-440 - 45
C-2, C-628 - 33
C-3, C-525 - 30

Note: These are predicted values and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of the proton connectivity throughout the thiane ring. pbsiddhartha.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of the carbon skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is crucial for determining the stereochemistry and preferred conformation of the thiane ring. mdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

For this compound, the IR spectrum will show key absorption bands that confirm the presence of the ester and the thiane ring. libretexts.orglibretexts.org

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the ester will be observed in the region of 1735-1750 cm⁻¹. libretexts.org

C-O Stretch: The C-O single bond stretch of the ester group will appear as a strong band in the 1100-1300 cm⁻¹ region. libretexts.org

C-S Stretch: The C-S stretching vibration of the thiane ring is typically weaker and appears in the fingerprint region, generally between 600-800 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ range. spectroscopyonline.comspcmc.ac.in

Interactive Data Table: Key IR Absorption Bands

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
Ester (C=O)Stretch1735 - 1750Strong, Sharp
Ester (C-O)Stretch1100 - 1300Strong
Thiane (C-S)Stretch600 - 800Weak to Medium
Alkyl (C-H)Stretch2850 - 3000Medium to Strong

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. arizona.edulibretexts.org

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the thiane ring can also occur, leading to characteristic fragment ions. msu.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental formula. hscprep.com.au

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is characteristic of the molecule's structure and serves as a molecular fingerprint. chemguide.co.uk For this compound, fragmentation is expected to occur at the ester functional group and within the thiane ring structure. arizona.edulibretexts.org

Key predicted fragmentation pathways include:

Loss of the methoxy group (-OCH₃): Cleavage of the O-CH₃ bond results in a prominent ion at m/z 129.

Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the bond between the ring and the ester group produces an ion corresponding to the thiane ring at m/z 101.

McLafferty Rearrangement: While less common for this specific structure, it is a potential pathway for esters.

Ring Cleavage: The thiane ring can fragment through various pathways, leading to smaller sulfur-containing ions.

Table 2: Predicted HRMS Fragmentation Ions for this compound

Fragment IonProposed FormulaTheoretical m/zInterpretation
[M]⁺[C₇H₁₂O₂S]⁺160.0558Molecular Ion
[M-OCH₃]⁺[C₆H₉OS]⁺129.0374Loss of the methoxy radical
[M-COOCH₃]⁺[C₅H₉S]⁺101.0425Loss of the methoxycarbonyl radical
[HCOOCH₃]⁺[C₂H₄O₂]⁺60.0211Ion from the ester group
[CH₃O]⁺[CH₃O]⁺31.0184Methoxide (B1231860) ion

Analyzing this fragmentation pattern allows for the confirmation of the connectivity of atoms within the molecule, corroborating the presence of both the thiane ring and the methyl carboxylate substituent. scienceready.com.au

Single-Crystal X-ray Diffraction (XRD)

Determination of Solid-State Molecular Conformation and Crystal Packing

An SC-XRD analysis of this compound would definitively establish its solid-state conformation. Based on studies of related thiane derivatives, the six-membered thiane ring is expected to adopt a stable chair conformation. The analysis would also determine the orientation of the methyl carboxylate substituent at the C4 position, specifying whether it occupies an axial or equatorial position. This conformational detail is crucial for understanding the molecule's steric and electronic properties.

Furthermore, XRD reveals how individual molecules are arranged relative to one another within the crystal lattice, a property known as crystal packing. brynmawr.edu This includes the dimensions of the unit cell and the symmetry operations that define the crystal system.

Table 3: Potential Data Obtainable from Single-Crystal XRD of this compound

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present within the crystal lattice.
Bond Lengths & Angles Precise measurements of all covalent bonds and angles.
Torsional Angles Defines the conformation of the thiane ring and substituent.
Molecular Conformation Confirms the chair/boat/twist conformation and axial/equatorial nature of the substituent.
Crystal Packing Describes the 3D arrangement of molecules in the crystal.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

While this compound lacks strong hydrogen bond donors like O-H or N-H, XRD can identify weaker intermolecular interactions that govern its crystal packing. These can include weak C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon interacts with the oxygen of the carboxylate group on an adjacent molecule. libretexts.orgharvard.edu

Hirshfeld surface analysis, a computational tool often used in conjunction with XRD data, can be employed to visualize and quantify these intermolecular contacts. mdpi.com This analysis maps the different types of close contacts on the molecular surface, providing percentage contributions for various interactions (e.g., H···H, C···H, O···H), thereby offering a detailed picture of the forces stabilizing the crystal structure. mdpi.commdpi.com

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure and properties of molecules. researchgate.net DFT calculations provide valuable insights that complement experimental data. For this compound, DFT can be used to:

Optimize Molecular Geometry: Calculations can determine the lowest-energy conformation of the molecule, including bond lengths and angles, which can be compared with experimental XRD data. nih.govjacsdirectory.com Studies on the closely related 4-methyltetrahydro-2H-thiopyran show a clear preference for the equatorial conformer, a finding that is likely to extend to this compound. researchgate.net

Calculate Spectroscopic Properties: DFT can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which aids in the interpretation of experimental spectra. scielo.org.mx

Analyze Electronic Structure: DFT calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scielo.org.mx The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can also be calculated, with the energy gap between them indicating the molecule's kinetic stability and chemical reactivity. scielo.org.mxscielo.org.mx

Table 4: Parameters Obtainable from DFT Studies on this compound

ParameterSignificance
Optimized Geometry Predicts the most stable 3D structure and conformational energies (e.g., axial vs. equatorial). researchgate.net
Vibrational Frequencies Simulates the IR spectrum to aid in peak assignment.
HOMO-LUMO Energies The energy gap relates to electronic transitions and chemical reactivity. jacsdirectory.com
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. scielo.org.mx
Mulliken/Natural Population Analysis Calculates partial atomic charges on each atom. scielo.org.mx

These computational studies, especially when combined with experimental data from HRMS and XRD, provide a comprehensive characterization of this compound at the molecular level.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is predominantly characterized by a chair conformation of the six-membered thiane ring, which is the most stable arrangement for thiacyclohexane systems. researchgate.net Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are employed to perform geometry optimization and determine the lowest energy conformations. researchgate.netpjbmb.org.pk For substituted thianes, the primary conformational question revolves around the axial or equatorial orientation of the substituent on the ring.

In the case of 4-methyltetrahydro-2H-thiopyran, extensive calculations have shown a preference for the methyl group to be in the equatorial position. researchgate.net This preference is attributed to the minimization of steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the substituent were in the axial position. researchgate.net By analogy, the methyl carboxylate group (-COOCH₃) at the C4 position of the thiane ring is also expected to strongly prefer the equatorial orientation to avoid similar steric clashes. The geometry optimization process involves calculating the molecule's potential energy for different atomic arrangements until a minimum energy structure is found. pjbmb.org.pk This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Computational studies on similar heterocyclic compounds often use basis sets like 6-31G(d) or 6-311G(d,p) in conjunction with methods like B3LYP or MP2 to achieve results that are in good agreement with experimental data where available. researchgate.netnih.gov The final optimized structure represents the most probable conformation of the molecule in the gas phase. conflex.net

Table 1: Predicted Geometrical Parameters for Equatorial this compound (Optimized Structure) Note: These are representative values based on DFT calculations for analogous structures, as specific experimental data for the title compound is not readily available. The actual values may vary depending on the level of theory and basis set used.

ParameterAtom Pair/GroupPredicted Value
Bond Lengths (Å)
C-S~1.82
C-C (ring)~1.54
C4-C(carbonyl)~1.52
C=O~1.21
C-O (ester)~1.35
O-CH₃~1.44
**Bond Angles (°) **
C-S-C~97
S-C-C~112
C-C-C (ring)~111
C(ring)-C4-C(carbonyl)~110
O=C-O~124
Dihedral Angles (°)
C6-S1-C2-C3~-58
S1-C2-C3-C4~55
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals are central to understanding chemical reactions, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the sulfur atom, which possesses lone pairs of electrons, making it the most electron-rich and nucleophilic site. The LUMO is likely centered on the carbonyl group of the ester, specifically on the π* antibonding orbital of the C=O double bond, which serves as the primary electrophilic site. researchgate.net

Computational methods like DFT with functionals such as B3LYP are commonly used to calculate these orbital energies. researchgate.netresearchgate.net The analysis of these orbitals helps in predicting sites for nucleophilic and electrophilic attacks. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the computational method and solvent model used. Calculated using DFT/B3LYP methods for similar structures.

ParameterPredicted Energy (eV)Description
HOMO Energy ~ -7.0 eVHighest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. ossila.com
LUMO Energy ~ -0.5 eVLowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. ossila.com
HOMO-LUMO Gap (ΔE) ~ 6.5 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.gov
Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are indispensable for interpreting and assigning experimental Infrared (IR) and Raman spectra. nih.gov By employing quantum chemical methods, primarily DFT (e.g., B3LYP/6-311++G(d,p)), a molecule's normal modes of vibration can be predicted. nih.govnih.gov Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsional vibrations.

For this compound, several characteristic vibrational modes are expected. A strong absorption band in the IR spectrum, typically around 1730-1750 cm⁻¹, is assigned to the C=O stretching vibration of the ester group. mdpi.com The C-S stretching vibrations of the thiane ring are expected to appear in the fingerprint region, generally between 600-800 cm⁻¹. iosrjournals.org The C-H stretching vibrations of the methylene (CH₂) groups in the ring and the methyl (CH₃) group of the ester will appear in the 2850-3000 cm⁻¹ region. mdpi.com

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. iosrjournals.org Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. iosrjournals.org Potential Energy Distribution (PED) analysis is also used to provide a quantitative assignment of each normal mode. nih.gov

Table 3: Predicted Vibrational Frequencies and Assignments Note: Frequencies are representative and based on DFT calculations for molecules with similar functional groups. Experimental values may differ.

Predicted Frequency (cm⁻¹, scaled)IntensityVibrational Assignment
~2960Mediumν(C-H) asymmetric, CH₃ group
~2925Mediumν(C-H) asymmetric, CH₂ ring
~2855Mediumν(C-H) symmetric, CH₂ ring
~1735Strongν(C=O) ester carbonyl stretch
~1450Mediumδ(CH₂) scissoring, ring
~1250Strongν(C-O) ester stretch
~700Mediumν(C-S) stretch

ν = stretching, δ = bending

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, providing valuable insights for structure elucidation. schrodinger.com

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov For this compound, the chemical shifts are highly dependent on the conformation. The proton at the C4 position would show a different chemical shift depending on its axial or equatorial environment. Similarly, the chemical shifts of the ring carbons are influenced by the substituent's orientation. hi.is The protons of the methyl ester group are expected to appear as a singlet around 3.7 ppm. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. materialsciencejournal.org These calculations provide the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. materialsciencejournal.org this compound is expected to have two main types of electronic transitions. The first is a weak n → π* transition associated with the excitation of a non-bonding electron from the carbonyl oxygen to the antibonding π* orbital of the C=O group. hi.is The second is a π → π* transition, which is typically more intense. Due to the lack of extensive conjugation, the absorption maxima (λ_max) are expected to be in the short-wavelength UV region. mdpi.com

Table 4: Predicted NMR and UV-Vis Spectroscopic Data Note: These values are illustrative, based on computational predictions for analogous structures.

Spectroscopy Parameter Predicted Value Assignment/Description
¹H NMR Chemical Shift (δ, ppm)~3.70 (s, 3H)-OCH₃ protons
~2.50-2.80 (m)Axial protons at C2, C6
~1.80-2.10 (m)Equatorial protons and other ring protons
¹³C NMR Chemical Shift (δ, ppm)~175C=O (carbonyl carbon)
~52-OCH₃ carbon
~40C4 (substituted ring carbon)
~30-35C2, C6, C3, C5 (ring carbons)
UV-Vis λ_max (nm)~210-220n → π* transition of the carbonyl group

Molecular Dynamics Simulations

Conformational Flexibility and Solvent Effects

While quantum mechanics calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, revealing information about conformational flexibility and the influence of the surrounding environment. rsc.org

For this compound, MD simulations can model the puckering of the thiane ring, including transitions between chair and boat or twist-boat conformations, although the chair form is expected to be overwhelmingly dominant. nih.gov More importantly, these simulations can explore the rotational flexibility of the methyl carboxylate group and its preferred orientations relative to the ring.

The inclusion of an explicit solvent, such as water, in the simulation box is crucial for understanding solvent effects. mdpi.com The solvent can influence conformational equilibria by forming hydrogen bonds (in the case of protic solvents interacting with the carbonyl oxygen) or through dielectric effects. mdpi.com Analysis of MD trajectories can provide metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. plos.org

Interaction with Biological Macromolecules (e.g., Protein Docking)

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a biological macromolecule, typically a protein. mdpi.comtum.de This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. scielo.org.mx

The docking process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. scielo.org.mx For this compound, the key interactions driving binding would likely involve:

Hydrogen Bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor with donor residues in the protein active site (e.g., Arginine, Lysine, Serine).

Hydrophobic Interactions: The aliphatic thiane ring can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine).

Electrostatic Interactions: The partial negative charge on the carbonyl oxygen and the partial positive charge on the carbonyl carbon can lead to favorable electrostatic interactions. plos.org

While specific docking studies on this compound are not widely reported, the thiane scaffold is present in some biologically active molecules, and understanding its potential interactions provides a basis for designing new therapeutic agents. pjbmb.org.pk Flexible docking protocols can also account for the conformational changes in both the ligand and the protein upon binding. tum.de

Research Applications of Methyl Thiane 4 Carboxylate and Its Analogs

Building Block in Organic Synthesis

The thiane (B73995) moiety is a recognized heterocyclic scaffold in organic synthesis. nih.govmolport.com Methyl thiane-4-carboxylate, in particular, serves as a readily available building block, providing a six-membered ring that can be functionalized or modified to create more complex molecular architectures. Its utility stems from the defined stereochemistry and the presence of both an electrophilic center at the ester carbonyl and nucleophilic potential at the sulfur atom, which can be oxidized to sulfoxide (B87167) or sulfone states. evitachem.com

The this compound framework is a key precursor for constructing a variety of complex heterocyclic systems. Heterocyclic compounds are fundamental to medicinal chemistry and materials science, often forming the core of pharmacologically active molecules. nih.govacs.org The thiane ring can be a central component in the synthesis of larger, fused-ring systems or can be modified through reactions like ring expansion.

Researchers have utilized thiane derivatives to synthesize complex structures such as benzothiazines, which have shown significant biological activity. For instance, analogs like methyl 1-R-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates have been synthesized as part of research into new analgesic agents. The synthesis often involves multi-step sequences where the thiane ring provides the initial scaffold that is later elaborated. Furthermore, the thiane ring is a component in the synthesis of other complex molecules, including certain alkaloids and pharmacologically relevant structures. wikipedia.orglibretexts.org The ability to perform C-H activation at positions adjacent to the sulfur atom also opens up pathways for direct arylation, enabling the creation of complex substituted piperidines and related heterocycles from similar scaffolds. numberanalytics.com

The unique properties of sulfur-containing heterocycles make them attractive precursors for advanced organic materials. Thiane derivatives, including esters like this compound, are explored as building blocks for sulfur-containing polymers and specialized materials. The incorporation of the thiane ring into a polymer backbone can influence properties such as thermal stability, refractive index, and affinity for metal ions.

While direct polymerization of this compound is not widely documented, its carboxylic acid and oxidized sulfone derivatives are noted for their use in producing polymers and nanomaterials. The ester group can be hydrolyzed to a carboxylic acid, which is a common functional group for creating polyesters through condensation polymerization with diols. nih.govwikipedia.org Such polymers can have tailored properties for various applications. rsc.org

Furthermore, carboxylate-based ligands are fundamental to the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with high porosity used in gas storage and catalysis. nih.govmdpi.com The carboxylic acid derived from this compound could potentially serve as a ligand for creating novel MOFs. vulcanchem.comamericanelements.com In a different vein, related sulfone derivatives are being investigated for applications in energy storage, for example, as components of novel electrolytes for lithium-ion batteries. molport.com

Table 1: Potential Applications of Thiane Derivatives in Materials Science

Material ClassPotential ApplicationRelevant Structural Features
Sulfur-Containing PolymersHigh refractive index plastics, specialty coatingsThiane ring in the polymer backbone
PolyestersBiodegradable plastics, fibersCarboxylate group for condensation polymerization
Metal-Organic Frameworks (MOFs)Gas storage, catalysis, chemical sensingCarboxylate ligand for coordination with metal ions
Advanced ElectrolytesLithium-ion batteriesPolar sulfone group in oxidized derivatives

Medicinal Chemistry and Drug Discovery

The thiane scaffold is of significant interest in medicinal chemistry. Its three-dimensional structure and the presence of the sulfur atom, which can act as a hydrogen bond acceptor and can be oxidized to sulfoxide and sulfone groups, allow for diverse interactions with biological targets. evitachem.com this compound serves as a starting material for the synthesis of a multitude of derivatives designed to probe biological systems and act as therapeutic agents.

A primary application of this compound in medicinal chemistry is its use in the synthesis of biologically active derivatives. uni.lu The ester functionality can be readily converted into amides, carboxylic acids, or alcohols, while the thiane ring can be modified to introduce additional functional groups. This synthetic flexibility allows for the creation of libraries of compounds for screening against various diseases. specificpolymers.com

Notable examples include the synthesis of 2-aminothiazole-4-carboxylate derivatives, which have shown promising activity against Mycobacterium tuberculosis. In these syntheses, related building blocks are used to construct the thiazole (B1198619) ring, leading to compounds that are investigated as potential new anti-tubercular agents. Similarly, thiazolidine-4-carboxylic acid derivatives have been developed as inhibitors of the influenza neuraminidase enzyme. The synthesis of various 1-R-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates from related precursors has yielded compounds with potent analgesic properties.

Table 2: Examples of Biologically Active Derivatives from Thiane and Related Scaffolds

Derivative ClassBiological Target/ApplicationSynthetic OriginReference
2-Aminothiazole-4-carboxylatesMycobacterium tuberculosis (mtFabH)Thiazole ring formation from related precursors
Thiazolidine-4-carboxylic acidsInfluenza Neuraminidase InhibitorsCyclization starting from L-cysteine
1-R-4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylatesAnalgesicsCyclocondensation reactions
trans-(±)-N-Methyl-2-(3-pyridyl)-tetrahydrothiopyran-carbothioamide 1-oxidePotassium Channel OpenersDerivatization of thiane scaffold vulcanchem.com

Analogs and derivatives of this compound have been investigated for a wide range of pharmacological properties. The introduction of the thiane ring can modulate a molecule's lipophilicity, conformation, and metabolic stability, which are key determinants of its pharmacokinetic and pharmacodynamic profile.

Studies have revealed that certain benzothiazine derivatives, which can be synthesized from thiane-related precursors, exhibit potent analgesic and anti-inflammatory effects, in some cases exceeding the activity of established drugs like Piroxicam and Meloxicam. Other thiane derivatives have been reported to possess hypertensive properties. wikipedia.org In the field of infectious diseases, derivatives of the related 2-aminothiazole-4-carboxylate scaffold have been identified with significant activity against M. tuberculosis H37Rv. Furthermore, complex thiane derivatives have been synthesized and evaluated as potassium channel openers, which have applications in treating cardiovascular conditions like hypertension. vulcanchem.com

Table 3: Summary of Investigated Pharmacological Properties of Thiane Analogs

Pharmacological PropertyCompound ClassResearch FindingReference
Analgesic & Anti-inflammatoryMethyl 1-R-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylatesShowed pronounced analgesic properties and potent anti-inflammatory effects.
AntitubercularMethyl 2-amino-5-benzylthiazole-4-carboxylateExhibited an MIC of 0.06 µg/ml against M. tuberculosis H37Rv.
Vasorelaxant (Potassium Channel Opening)trans-(±)-N-Methyl-2-(3-pyridyl)-tetrahydrothiopyran-carbothioamide 1-oxideA new class of potassium channel openers with vasorelaxant activity. vulcanchem.com
NeuroprotectiveGeneral Thiane DerivativesAnimal models showed improved cognitive function with some thiane derivatives.

The structural features of this compound and its analogs make them suitable scaffolds for the rational design of enzyme inhibitors. The ability to introduce various functional groups at specific positions allows for the optimization of binding interactions within an enzyme's active site.

Thioredoxin Reductase (TrxR) Inhibitors: Thioredoxin reductase is a key enzyme in cellular redox homeostasis, and its inhibition is a target for anticancer therapy. wikipedia.org The design of TrxR inhibitors often involves molecules that can interact with the enzyme's active site, which contains a reactive selenocysteine (B57510) residue. While a study on 1,2-dithiolane-4-carboxylic acid analogs, which share a cyclic sulfur-containing core, found them to be inactive, it highlighted that the mere presence of a disulfide ring is insufficient for inhibition. Effective inhibition often requires an accessible Michael acceptor moiety that can covalently bind to the enzyme's active site. Fluorogenic probes for thioredoxin detection have been designed using a 1,2-dithiane (B1220274) unit as the reactive "sensing" component, demonstrating the utility of this ring system in targeting thiol-based enzymes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a serine protease that is a major target for the treatment of type 2 diabetes. evitachem.comnih.gov DPP-IV inhibitors, known as "gliptins," prevent the degradation of incretin (B1656795) hormones, thereby promoting insulin (B600854) secretion. nih.gov The design of DPP-IV inhibitors often involves creating molecules that mimic the natural substrates, typically containing a proline-like moiety that fits into the S1 pocket of the enzyme. americanelements.com While many successful inhibitors are based on scaffolds like cyanopyrrolidines or xanthines americanelements.com, the principles of bioisosteric replacement suggest that a thiane ring could potentially be used as a proline mimetic. The design strategy focuses on creating a structure that can engage with key residues in the S1 and S2 pockets of the enzyme's active site. nih.govnih.gov The thiane ring offers a non-peptidic, conformationally constrained scaffold that can be functionalized with amine and other groups to achieve the necessary interactions for potent and selective inhibition.

Table 4: Concepts in Enzyme Inhibitor Design Using Thiane-Related Scaffolds

Target EnzymeDesign ConceptKey Structural FeatureRationale
Thioredoxin Reductase (TrxR)Covalent Inhibition / ProbesDithiane or related disulfide ringThe disulfide can undergo reductive cleavage by the enzyme's active site selenocysteine/cysteine residues.
Dipeptidyl Peptidase IV (DPP-IV)Substrate Mimicry (Non-peptidic)Thiane ring as a proline bioisostereProvides a rigid scaffold to orient functional groups for interaction with the S1 and S2 pockets of the enzyme. nih.govamericanelements.com

Receptor Ligand Development (e.g., Muscarinic Receptors, Serotonin (B10506) Receptors)

Derivatives of thiane and similar heterocyclic structures are actively investigated for their potential to modulate the activity of various receptors, playing a crucial role in the development of new therapeutic agents.

Muscarinic Receptors:

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in regulating a wide range of physiological functions in the central and peripheral nervous systems. mdpi.com The development of selective ligands for different mAChR subtypes (M1-M5) is a key area of research for treating conditions like Alzheimer's disease, schizophrenia, and overactive bladder. mdpi.comresearchgate.net

Thiadiazole derivatives, which share heterocyclic similarities with thiane compounds, have been synthesized and evaluated as muscarinic agonists. nih.gov For instance, structural modifications to certain thiadiazole analogues were shown to enhance binding affinity for M2 and M4 receptor subtypes and improve functional efficacy at M4 receptors. nih.gov One such compound demonstrated antipsychotic-like activity in preclinical models, suggesting its potential for schizophrenia treatment. nih.gov

Furthermore, spiro derivatives of quinuclidine, which can be conceptually related to the cyclic nature of thiane, have been shown to exhibit central muscarinic activity. researchgate.net Research into hybrid molecules incorporating a quinuclidin-3-yloxy fragment has also yielded potent muscarinic antagonists. researchgate.net

Serotonin Receptors:

While direct studies on this compound as a serotonin receptor ligand are not extensively documented in the provided results, the broader class of thiane-containing compounds has been explored in this context. For example, spipethiane, a spiro derivative containing a benzothiopyran ring (a structure related to thiane), has been identified as a potent and highly selective ligand for the sigma-1 receptor, which can modulate serotonin neurotransmission. ucsd.edu

The table below summarizes the research findings on thiane analogs and related heterocyclic compounds as receptor ligands.

Compound ClassReceptor TargetResearch Finding
Thiadiazole derivativesMuscarinic Receptors (M2, M4)Enhanced binding affinity and functional efficacy. nih.gov
Spiro Quinuclidine derivativesMuscarinic ReceptorsExhibit central muscarinic activity. researchgate.net
SpipethianeSigma-1 ReceptorPotent and highly selective ligand. ucsd.edu

Antiviral Activities (e.g., Hepatitis B Virus)

The thiane scaffold and its derivatives are being investigated for their potential as antiviral agents, with a particular focus on the Hepatitis B virus (HBV).

Research has shown that certain thiazolidinedione (TZD) derivatives, which contain a sulfur-heterocyclic ring, can inhibit HBV infection. nih.gov One study synthesized a series of TZD derivatives and found that one compound, in particular, exhibited potent antiviral activity against HBV with a half-maximal inhibitory concentration (IC50) of 0.3 μM. nih.gov This compound was found to interfere with the internalization process of the virus into host cells. nih.gov

Furthermore, other heterocyclic compounds containing sulfur, such as those with 1,2,3-thiadiazole, have been synthesized and evaluated for their anti-HBV activities. nih.gov Some of these acrylamide (B121943) derivatives demonstrated significant inhibition of HBV DNA replication, with IC50 values surpassing that of the reference drug, lamivudine. nih.gov Natural products and their derivatives, including various alkaloids and triterpenoids, have also shown promise in inhibiting HBV. frontiersin.orgmdpi.com For example, dehydrocheilanthifoline has been identified as having anti-HBV activity in vitro. frontiersin.org

The following table details the antiviral activities of thiane analogs and related compounds against HBV.

Compound ClassSpecific Compound/DerivativeAntiviral Activity Finding
Thiazolidinediones (TZDs)(Z)-5-((4'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-yl)methylene)thiazolidine-2,4-dioneIC50 of 0.3 μM against HBV; inhibits viral internalization. nih.gov
1,2,3-Thiadiazole derivativesAcrylamide derivativesSignificant inhibition of HBV DNA replication. nih.gov
AlkaloidsDehydrocheilanthifolineIn vitro anti-HBV activity. frontiersin.org

Anticancer and Antimicrobial Research

The structural motif of thiane and related sulfur-containing heterocycles is a recurring feature in compounds investigated for their anticancer and antimicrobial properties.

Anticancer Research:

Thiophene (B33073) derivatives, which are structurally related to thiane, have been extensively explored for their anticancer potential. nih.gov These compounds have been shown to bind to a variety of cancer-specific protein targets and inhibit signaling pathways involved in cancer progression. nih.gov For instance, one study identified a thiophene derivative that demonstrated the ability to inhibit tumor cell growth. mdpi.com To overcome issues with solubility and toxicity, this compound was encapsulated in albumin nanoparticles, which enhanced its efficacy. mdpi.com

Thiazole derivatives have also emerged as a promising class of anticancer agents. mdpi.com A novel series of thiazole derivatives showed significant inhibitory effects on the growth of MCF-7 and HepG2 cancer cell lines. mdpi.com One compound, in particular, exhibited potent activity with IC50 values of 2.57 µM and 7.26 µM in MCF-7 and HepG2 cells, respectively, and was also found to inhibit VEGFR-2. mdpi.com Isatin-based derivatives, some of which have entered preclinical and clinical trials, also show promise as anticancer agents. frontiersin.org

Antimicrobial Research:

Thiazole and its derivatives are well-recognized for their broad-spectrum antimicrobial activity. nih.govnih.govjchemrev.commdpi.combiointerfaceresearch.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com The antimicrobial action of some thiazole derivatives is attributed to their ability to permeate bacterial cell membranes. mdpi.com For example, certain 2,4,5-trisubstituted thiazole derivatives have demonstrated promising broad-spectrum antimicrobial activity. kau.edu.sa Additionally, some thiazole derivatives have shown activity against Mycobacterium tuberculosis. nih.gov

The table below summarizes the anticancer and antimicrobial research findings for thiane analogs and related compounds.

Research AreaCompound ClassKey Findings
AnticancerThiophene derivativesInhibit tumor cell growth by targeting cancer-specific proteins. nih.govmdpi.com
AnticancerThiazole derivativesInhibit growth of cancer cell lines (MCF-7, HepG2) and VEGFR-2. mdpi.com
AntimicrobialThiazole derivativesBroad-spectrum activity against bacteria and fungi. nih.govmdpi.comkau.edu.sa
AntimicrobialThiazole derivativesActivity against Mycobacterium tuberculosis. nih.gov

Agrochemical Research

Development of Pesticides and Herbicides

The thiane ring system and its analogs are integral to the discovery and development of new agrochemicals, including pesticides and herbicides. scispace.com The unique structural features of these compounds can be optimized to target specific biochemical pathways in pests and weeds, leading to the creation of effective and selective crop protection agents. essentialchemicalindustry.org

For instance, thiophanate-methyl (B132596) is a registered fungicide used on a variety of crops. epa.gov It belongs to a class of chemicals that are effective against a broad range of fungal pathogens. epa.gov The development of such pesticides is a continuous process due to the potential for pests to develop resistance. essentialchemicalindustry.org

In the realm of insecticides, neonicotinoids, which act on the nicotinic acetylcholine receptor, represent a major class of insecticides with a favorable environmental profile. essentialchemicalindustry.org While not directly thiane derivatives, the principles of targeting specific insect receptors are applicable to the design of new thiane-based insecticides. Carbamates, such as aldicarb (B1662136) and pirimicarb, are another important class of insecticides. essentialchemicalindustry.org

For herbicides, synthetic auxins that mimic the plant hormone indole-3-acetic acid (IAA) are widely used. essentialchemicalindustry.org These compounds, such as 2,4-D, promote uncontrolled growth in broad-leaved plants, leading to their demise. essentialchemicalindustry.org The structural features of thiane-based compounds could potentially be incorporated into new herbicide designs to create novel modes of action.

Analytical Chemistry Method Development

Derivatization Reagent in Chromatographic Analysis (e.g., GC-MS)

In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of analytes. jfda-online.comsigmaaldrich.com While this compound itself is not typically used as a derivatization reagent, the principles of chemical modification are central to the analysis of compounds containing similar functional groups.

For the analysis of carboxylic acids, such as 1,3-thiazinane-4-carboxylic acid (a related sulfur-containing heterocyclic acid), derivatization is essential for GC-MS analysis. nih.gov A common approach involves esterification to convert the polar carboxylic acid group into a more volatile ester. gcms.cz For example, a method was developed to identify and quantify 1,3-thiazinane-4-carboxylic acid in human urine by derivatizing it with isobutyl chloroformate. nih.gov

Various derivatization reagents are available for different functional groups. Silylation reagents like BSTFA are commonly used to derivatize alcohols, phenols, and carboxylic acids by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz Alkylation reagents can also be used to convert acidic hydrogens into less polar alkyl groups. chemcoplus.co.jp The choice of reagent depends on the specific analyte and the analytical goals. gcms.cz

The following table outlines common derivatization approaches relevant to the analysis of compounds with functional groups similar to those in this compound.

Derivatization TechniqueReagent ExampleTarget Functional Group(s)Purpose in GC-MS
SilylationBSTFA-OH, -COOH, -NH, -SHIncrease volatility and thermal stability. sigmaaldrich.comgcms.cz
Alkylation (Esterification)Isobutyl Chloroformate-COOHIncrease volatility for GC analysis. nih.gov
AcylationAcid Anhydrides-OH, -NHPrevent enol ether formation of keto groups. gcms.cz

Internal Standards for Quantitative Analysis

In the field of quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), the use of an internal standard is crucial for achieving accurate and precise measurements. An internal standard is a compound of known concentration that is added to an unknown sample to correct for variations that can occur during sample preparation and analysis. The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest.

While direct research explicitly detailing this compound as an internal standard is not prevalent in the reviewed literature, its structural characteristics suggest a strong potential for its analogs, particularly its deuterated form, to serve this purpose. The use of stable isotope-labeled (SIL) internal standards is a widely accepted and preferred practice in quantitative mass spectrometry. clearsynth.comscioninstruments.com These standards, which have one or more atoms replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N), are nearly identical to the analyte in terms of their chemical and physical properties, such as extraction recovery, ionization efficiency, and chromatographic retention time. scioninstruments.comchromatographyonline.com This similarity allows them to effectively compensate for matrix effects and other sources of experimental variability. clearsynth.com

Deuterated analogs of various compounds are frequently employed as internal standards in quantitative analysis. clearsynth.comlcms.cz For example, in the analysis of organic acids, deuterium-labeled versions of the target acids are used to ensure accurate quantification by GC/MS. nih.gov Similarly, deuterated versions of drug molecules and their metabolites are synthesized for use as internal standards in pharmacokinetic studies and forensic analysis. nih.govresearchgate.net The key advantage is that the SIL internal standard co-elutes with the analyte but is distinguishable by the mass spectrometer due to its different mass-to-charge ratio. chromatographyonline.com

Given these principles, a deuterated version of this compound, such as Methyl-d3-thiane-4-carboxylate or Methyl thiane-d4-4-carboxylate, would be an excellent internal standard for the quantitative analysis of this compound itself. The synthesis of such a deuterated standard would enable researchers to develop highly accurate and robust analytical methods for detecting and quantifying this compound in various matrices.

In the absence of a stable isotope-labeled analog, a structurally similar compound can be used as an internal standard. A suitable structural analog would have a similar chemical structure to the analyte to ensure comparable behavior during analysis. scioninstruments.com For this compound, a potential structural analog internal standard could be another cyclic ester or a compound with a similar thiacyclohexane ring structure. The choice would depend on ensuring that the internal standard does not co-elute with the analyte or other components in the sample in a way that causes interference.

The following table provides examples of deuterated compounds that have been used as internal standards in quantitative analysis, illustrating the common practice that could be applied to this compound.

Internal StandardAnalyte(s)Analytical MethodResearch Context
Deuterium-labeled organic acidsOrganic acid intermediates of the citric acid cycleGC/MSQuantitative profiling of metabolites in biological samples. nih.gov
24 Deuterated pesticide analogs59 pesticides and 5 mycotoxinsLC-MS/MSQuantitative analysis in complex matrices like cannabis. lcms.cz
Methamphetamine-d5, -d8, -d9MethamphetamineGC-MSForensic analysis, demonstrating the importance of the derivatization method. nih.gov
Deuterated fatty acid metabolitesFatty acid metabolitesESI-MSInvestigating the accuracy of quantitative values in biological samples. nih.gov
Deuterated morphine-D3, -D6MorphineGC-MSDoping control analysis. researchgate.net

Future Directions and Emerging Research Avenues

The utility of methyl thiane-4-carboxylate as a versatile building block in medicinal and materials chemistry is well-established. However, ongoing research continues to explore new frontiers, pushing the boundaries of its synthesis, characterization, and application. The following sections delineate key areas of emerging research that are poised to expand the role of this important heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl thiane-4-carboxylate, and how can reaction yields be optimized?

  • This compound is typically synthesized via esterification of thiane-4-carboxylic acid using methanol under acidic catalysis. Optimization involves controlling stoichiometry (e.g., excess methanol), temperature (60–80°C), and catalytic agents (e.g., sulfuric acid or p-toluenesulfonic acid) . Yield improvements may require inert atmosphere conditions to prevent oxidation of the thiane ring. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the ester .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the ester carbonyl signal (~165–170 ppm in 13C^{13}C) and the methyl ester group (δ3.7ppm\delta \sim 3.7 \, \text{ppm} in 1H^1H). The thiane ring’s puckering can be inferred from coupling constants in 1H^1H NMR .
  • X-ray Crystallography : Resolve the crystal structure using SHELX programs to determine bond lengths, angles, and ring conformation .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the ester and thiane moieties .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Use polar aprotic solvents (e.g., ethyl acetate or acetone) mixed with hexane for slow crystallization. Temperature gradients (e.g., cooling from 50°C to 4°C) enhance crystal purity. Monitor solubility via phase diagrams to avoid amorphous precipitation .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of the thiane ring in this compound?

  • Apply density functional theory (DFT) to calculate puckering parameters (e.g., Cremer-Pople coordinates) and energy barriers for ring inversion . Compare computed NMR chemical shifts with experimental data to validate models. Software like Gaussian or ORCA is recommended for these simulations .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Case Example : If 1H^1H NMR shows unexpected splitting, assess solvent effects (e.g., deuterated solvents inducing conformational shifts) or dynamic processes (e.g., ring puckering at NMR timescales). Variable-temperature NMR can distinguish static vs. dynamic disorder .
  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for static structure) with molecular dynamics simulations (for dynamic behavior) to reconcile discrepancies .

Q. How can this compound serve as a precursor in heterocyclic chemistry?

  • The ester group can undergo nucleophilic substitution (e.g., with amines to form amides) or reduction (e.g., LiAlH4_4 to yield thiane-4-methanol). The thiane ring’s sulfur atom participates in coordination chemistry or oxidation reactions (e.g., to sulfoxides) . Design experiments under anhydrous conditions to prevent hydrolysis of the ester .

Q. What analytical approaches quantify trace impurities in this compound samples?

  • HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to identify impurities (e.g., unreacted carboxylic acid or sulfonic byproducts). Calibrate with spiked standards for quantification .
  • Karl Fischer Titration : Determine residual water content, which may affect reactivity in subsequent synthetic steps .

Methodological Guidelines

  • Data Presentation : Follow IUPAC nomenclature and report spectral data with error margins (e.g., δ±0.01ppm\delta \pm 0.01 \, \text{ppm} for NMR). Use tables to compare experimental and computational results .
  • Reproducibility : Document reaction conditions (e.g., humidity, catalyst batch) and characterization protocols in the "Experimental" section of papers .
  • Ethical Compliance : Adhere to safety protocols for handling sulfur-containing compounds, including fume hood use and waste disposal per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.